molecular formula C43H70O B13386933 6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one

6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one

Cat. No.: B13386933
M. Wt: 603.0 g/mol
InChI Key: RPUKUBKVRRNJDI-UHFFFAOYSA-N
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Description

6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one is a complex organic compound characterized by its long carbon chain and multiple double bonds. This compound is notable for its unique structure, which includes eight methyl groups and eight double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one typically involves multiple steps, including the formation of the carbon backbone and the introduction of methyl groups and double bonds. Common synthetic routes may involve:

    Step 1: Formation of the carbon backbone through a series of aldol condensations or Wittig reactions.

    Step 2: Introduction of double bonds via dehydrohalogenation or elimination reactions.

    Step 3: Addition of methyl groups through alkylation reactions using reagents like methyl iodide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and a palladium catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which 6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple double bonds and methyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

6,10,14,18,22,26,30,34-Octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties. Its ketone functional group also differentiates it from similar compounds, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUKUBKVRRNJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H70O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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